2,4-Dinitrophenylhydrazine

Overview

Description

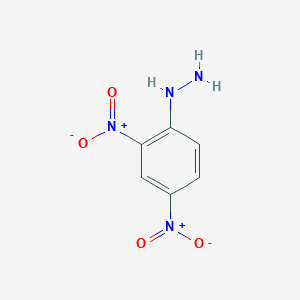

2,4-Dinitrophenylhydrazine (DNPH) is a nitro-substituted phenylhydrazine derivative with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 g/mol. It is characterized by two nitro groups at the 2- and 4-positions of the benzene ring, which enhance its electrophilicity and reactivity toward carbonyl compounds (e.g., aldehydes and ketones) . DNPH is synthesized via the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene in an alcoholic medium, yielding a reddish-yellow crystalline solid with a melting point of 190–192°C .

DNPH is widely used in analytical chemistry for the derivatization of carbonyl compounds, forming stable hydrazone adducts that enable sensitive detection via high-performance liquid chromatography (HPLC) or spectrophotometry . It is also employed in environmental monitoring (e.g., formaldehyde detection in air and water) , pharmaceutical analysis , and microbial studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenylhydrazine can be synthesized by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene. The electron-accepting effect of the two nitro groups makes the chloride easy to displace . The reaction is typically carried out in an aqueous solution containing methanol and concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation involves making a paste of this compound in concentrated sulfuric acid, dispersing the paste in ethanol, adding water, and then filtering the reagent . This method allows for scaling up the preparation, making it suitable for large-scale production.

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

2,4-DNP reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones (DNPhydrazones), which are used for qualitative and quantitative analysis.

Oxidation Reactions

2,4-DNP undergoes oxidation in acidic bromate solutions, forming diazonium intermediates.

Kinetic Analysis

-

Reaction with Bromate :

The reaction is first-order in 2,4-DNP, bromate, and H<sup>+</sup>, with a 1:1 stoichiometric ratio . -

Final Products :

The diazonium intermediate decomposes to 1,3-dinitrobenzene and other byproducts .

Reduction Reactions

Catalytic reduction of 2,4-DNP is employed to resolve analytical challenges caused by hydrazone isomerism.

Reductive Amination

-

Pd Nanoparticle Catalysis :

Using Pd NPs/cuttlebone composites, 2,4-DNP is reduced to 2,4-diaminophenylhydrazine (2,4-DAPH) in 4 minutes under ambient conditions :

Parameter Value Catalyst Loading 7.0 mg NaBH<sub>4</sub> Concentration 7.93 mM Reaction Time 4 min This method eliminates E/Z isomer interference in chromatographic analysis .

Formation of Pyrazoline Derivatives

2,4-DNP reacts with α,β-unsaturated ketones or α-alkoxy ketones to form pyrazoline derivatives.

Cyclization Mechanism

-

Reaction Pathway :

The reaction proceeds via conjugate addition followed by cyclization, yielding substituted pyrazolines .

Quantitative Analysis Challenges

While 2,4-DNP is widely used for carbonyl estimation, non-quantitative yields and isomerism complicate analyses.

Key Findings:

-

Isomerization :

DNPhydrazones exist as E/Z stereoisomers, leading to inconsistent chromatographic results. UV exposure or acidic conditions exacerbate isomerization . -

Resolution Methods :

Reductive amination converts hydrazones to single-bond derivatives, enabling accurate HPLC quantification .

Kinetic Studies

The reaction kinetics of 2,4-DNP with acetone were analyzed via infrared spectroscopy:

| Time (Hours) | Concentration of α-2,4-DNP (mol/L) |

|---|---|

| 0.16 | 0.027 |

| 24.16 | 0.011 |

| 50.08 | 0.003 |

The data confirm first-order kinetics for hydrazone formation .

This comprehensive analysis underscores 2,4-DNP’s versatility in organic synthesis and analytical chemistry, supported by mechanistic insights and optimized reaction parameters.

Scientific Research Applications

Analytical Chemistry

Qualitative and Quantitative Analysis

DNPH is commonly employed for the qualitative identification of carbonyl functional groups through the formation of dinitrophenylhydrazones. This reaction produces colored precipitates that can be observed visually or quantified spectrophotometrically. The color intensity correlates with the concentration of the carbonyl compound, making DNPH a valuable tool for analytical assays.

Key Features:

- Reaction with Carbonyls: DNPH reacts with aldehydes and ketones to form stable hydrazones, which can be isolated and characterized.

- Colorimetric Assays: The formation of yellow to red precipitates allows for easy visual identification and quantification.

Microbial Mutation Screening

High-Throughput Screening Methods

Recent studies have highlighted the use of DNPH in high-throughput screening for microbial mutants capable of accumulating specific metabolites. For instance, a study demonstrated that DNPH could react with 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) to produce a distinct red precipitation, facilitating the identification of mutant strains of Rhodococcus rhodochrous that produce higher yields of this compound.

Optimal Conditions:

- Substrate concentration: 2.0 g/L

- DNPH to substrate ratio: 1:4

- Sulfuric acid and ethanol concentrations in DNPH solution: 2% and 35%, respectively

Case Study:

In a study involving Rhodococcus rhodochrous, researchers screened over 500 mutants using DNPH-based assays, identifying several strains that significantly increased the production of 9α-OH-AD, demonstrating the utility of DNPH in microbial biotechnology applications .

Biological Applications

Pharmaceutical Research

DNPH has been explored for its potential biological activities. Research indicates that derivatives of hydrazones formed from DNPH exhibit inhibitory effects on various enzymes and may have therapeutic applications in treating psychotic disorders . The compound's ability to form complexes with metal ions enhances its antibacterial properties, making it relevant in pharmaceutical formulations.

Biological Activity Insights:

- Enzyme Inhibition: Various hydrazones derived from DNPH have shown promise as enzyme inhibitors.

- Antibacterial Properties: Complexation with metal ions has been linked to enhanced antibacterial activity.

Environmental Monitoring

Detection of Carbonyl Compounds

In environmental chemistry, DNPH is utilized for monitoring carbonyl pollutants in air samples. The formation of dinitrophenylhydrazones from atmospheric aldehydes and ketones allows for their quantification using chromatographic techniques.

Application in Air Quality Assessment:

- Sample Collection: Airborne carbonyls are captured on DNPH-coated filters.

- Analysis: Subsequent elution and analysis via HPLC or GC-MS provide quantitative data on air quality.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Analytical Chemistry | Identification/quantification of carbonyls | Simple colorimetric assays |

| Microbial Screening | High-throughput screening for metabolite production | Efficient identification of mutant strains |

| Pharmaceutical Research | Enzyme inhibition and antibacterial activity | Potential therapeutic applications |

| Environmental Monitoring | Detection of airborne carbonyls | Effective air quality assessment |

Mechanism of Action

The mechanism of action of 2,4-dinitrophenylhydrazine involves nucleophilic addition to the carbon-oxygen double bond of carbonyl compounds, followed by the elimination of water to form a stable hydrazone derivative . This reaction is highly specific to carbonyl groups, making it a valuable tool in qualitative organic analysis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2,4-Dinitrophenylurea

- Structure : Differs from DNPH by replacing the hydrazine (-NH-NH₂) group with a urea (-NH-CO-NH₂) moiety.

- Reactivity: Like DNPH, 2,4-dinitrophenylurea interacts with amino acid residues (e.g., Glu153 and Asp77) in protein binding pockets. However, its urea group may reduce nucleophilicity compared to DNPH, leading to weaker binding in molecular docking studies .

- Applications : Primarily used in biochemical assays for studying enzyme inhibition.

Phenylhydrazine

- Structure : Lacks nitro groups, consisting of a benzene ring directly attached to a hydrazine group.

- Reactivity : Less electrophilic than DNPH due to the absence of nitro groups, making it less effective in derivatizing sterically hindered carbonyl compounds.

- Applications : Used in synthesizing hydrazones for antimicrobial agents. For example, phenylhydrazine-derived benzimidazole–pyrazole compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, whereas DNPH-derived analogs show superior antifungal activity against Candida albicans .

2,4-Dinitrophenylhydrazones

- Structure : Hydrazone derivatives formed by DNPH and carbonyl compounds (e.g., cinnamaldehyde DNPH hydrazone, C₁₅H₁₂N₄O₄ ) .

- Reactivity : The hydrazone formation is reversible under acidic conditions, unlike the irreversible adducts formed by DNPH with carbonyls.

- Applications : Used in crystallography and materials science. For instance, 1-(2,4-dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine exhibits a planar structure stabilized by intramolecular hydrogen bonding, making it useful in designing photoactive materials .

Comparative Data Table

Research Findings

Derivatization Efficiency: DNPH outperforms phenylhydrazine in derivatizing low-molecular-weight aldehydes (e.g., formaldehyde, acetaldehyde) due to its enhanced electrophilicity. The detection limit for formaldehyde using DNPH-HPLC is 0.003 mg/L, far lower than methods using non-nitrated hydrazines . In contrast, phenylhydrazine is more effective for synthesizing thermally stable hydrazones in organic solvents .

Biological Interactions: DNPH and 2,4-dinitrophenylurea exhibit similar binding patterns in protein cavities (e.g., interactions with Glu153 and Asp77 in AChBP).

Environmental Stability: DNPH-coated silica cartridges remain stable for air sampling under varying humidity levels, whereas non-nitrated hydrazines degrade rapidly .

Limitations and Advantages

- DNPH Limitations: Forms hazardous byproducts (e.g., perchloric acid derivatives) during derivatization . Limited solubility in polar solvents without acidification .

- Advantages Over Alternatives :

Biological Activity

2,4-Dinitrophenylhydrazine (DNPH) is a compound with significant biological activity and applications in various fields, including toxicology, pharmacology, and analytical chemistry. This article provides a comprehensive overview of the biological activities associated with DNPH, including its mechanisms of action, clinical implications, and research findings.

DNPH is a substituted hydrazine with the chemical formula CH(NO)NHNH. It appears as a red to orange solid and is known for its sensitivity to shock and friction, necessitating careful handling. The compound acts primarily as a reagent in the detection of carbonyl compounds through the formation of hydrazones, which are characterized by their distinct melting points and colors .

The mechanism by which DNPH interacts with biological systems includes the formation of hydrazones with carbonyl groups in proteins and lipids. This reaction is crucial for quantifying oxidative stress markers in biological samples. The formation of protein-bound 2,4-dinitrophenylhydrazones is commonly used as an indicator of oxidative modification of proteins .

Biological Applications

1. Toxicological Studies:

DNPH has been studied extensively for its toxicological effects. A notable case study involved 16 patients who suffered from acute poisoning due to non-oral exposure to DNPH. The clinical features included hyperpyrexia, convulsions, and muscle rigidity. Treatment included supportive care and hemoperfusion, which proved effective for most patients .

2. Antioxidant Activity:

Research indicates that DNPH exhibits antioxidant properties, particularly when complexed with metal ions such as nickel and cobalt. These complexes demonstrated enhanced scavenging activities against free radicals compared to DNPH alone . The DPPH assay showed that these metal complexes could significantly reduce oxidative stress markers in vitro.

3. Enzyme Inhibition:

Various studies have highlighted the potential of DNPH derivatives as enzyme inhibitors. For instance, substituted hydrazones derived from DNPH have shown inhibitory effects on certain enzymes involved in metabolic pathways. This property suggests potential therapeutic applications in treating conditions related to enzyme dysregulation .

Table 1: Summary of Key Studies on DNPH

Clinical Implications

The clinical implications of DNPH extend beyond its role as a reagent. Its toxicity profile necessitates awareness among healthcare professionals regarding exposure risks in industrial settings. Furthermore, understanding its biochemical interactions opens avenues for developing therapeutic agents targeting oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. How does DNPH enable the qualitative identification of aldehydes and ketones in experimental settings?

Methodological Answer: DNPH reacts selectively with carbonyl groups (C=O) in aldehydes and ketones via a condensation reaction, forming brightly colored 2,4-dinitrophenylhydrazone derivatives (orange/red precipitates). The protocol involves:

- Mixing the analyte with DNPH reagent (dissolved in methanol/H₂SO₄) under acidic conditions.

- Heating gently (≤65°C) if immediate precipitation is absent.

- Isolating the hydrazone derivative via vacuum filtration and determining its melting point.

- Comparing the measured melting point against established databases (e.g., CRC Handbook) to identify the original carbonyl compound .

Q. What safety protocols are critical when handling DNPH in laboratory workflows?

Methodological Answer: DNPH is shock-sensitive, explosive when dry, and a severe irritant. Key protocols include:

- Storing DNPH moistened with ~33% water to minimize explosion risks .

- Using personal protective equipment (PPE): nitrile gloves, lab coat, and chemical goggles.

- Avoiding friction or grinding of solid DNPH; use ethanol/water solutions for reagent preparation.

- Disposing of waste via approved hazardous waste channels, as DNPH derivatives may form explosive azides .

Q. How is DNPH reagent prepared for carbonyl group detection?

Methodological Answer: Standard DNPH reagent preparation involves:

- Dissolving 0.5 g DNPH in 50 mL methanol.

- Adding 2 mL concentrated H₂SO₄ dropwise under ice-cooling to prevent overheating.

- Filtering the solution to remove undissolved particles.

- Storing the reagent in amber glass at 0–4°C to prevent degradation .

Q. How should researchers interpret contradictory results (e.g., false negatives) in DNPH tests?

Methodological Answer: False negatives may arise from:

- Low reactivity : Sterically hindered ketones (e.g., diaryl ketones) react sluggishly.

- pH sensitivity : Ensure the reaction medium is strongly acidic (pH < 2); adjust with H₂SO₄ if needed.

- Solubility issues : Use polar aprotic solvents (e.g., DMSO) for hydrophobic carbonyl compounds .

Advanced Research Questions

Q. How does stereoisomerism (E/Z isomers) in DNPH derivatives affect quantitative analysis of carbonyl compounds?

Methodological Answer: DNPH derivatives can form E/Z isomers due to restricted rotation around the C=N bond, leading to split HPLC peaks or inconsistent melting points. To mitigate:

- Use high-resolution chromatography (e.g., reverse-phase HPLC with C18 columns) to separate isomers.

- Standardize reaction conditions (pH, temperature) to favor a single isomer .

Q. What methodological optimizations are required for DNPH derivatization in complex matrices (e.g., biological fluids or environmental samples)?

Methodological Answer:

- Matrix cleanup : Pre-extract carbonyl compounds using solid-phase extraction (SPE) to remove interferents (e.g., carboxylic acids).

- Derivatization efficiency : Add 1% pyridine to scavenge excess HCl, improving hydrazone yield.

- Sensitivity enhancement : Analyze derivatives via LC-MS/MS for low-abundance carbonyls (detection limit: ~0.1 ppb) .

Q. What challenges arise in isolating DNPH derivatives from multicomponent mixtures, and how are they resolved?

Methodological Answer:

- Co-elution issues : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate mobile phase).

- Scale limitations : For microgram-scale samples, employ preparative TLC with UV visualization.

- Reversibility : Hydrolyze derivatives with 2 M HCl to regenerate carbonyl compounds for further analysis .

Q. How is DNPH applied in studying enzyme inhibition or oxidative stress biomarkers?

Methodological Answer:

- Enzyme assays : DNPH reacts with carbonyl intermediates in enzymatic pathways (e.g., aldehyde dehydrogenases), enabling activity quantification via spectrophotometry (λ = 370–400 nm) .

- Protein carbonylation : Measure oxidative damage in proteins by derivatizing carbonyl groups with DNPH, followed by anti-DNP antibody detection (Western blot/ELISA) .

Q. What alternative methodologies exist for carbonyl detection when DNPH is unsuitable (e.g., due to explosive hazards)?

Methodological Answer:

Properties

IUPAC Name |

(2,4-dinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORQAOAYAYGIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059485 | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-red flourescent crystals; [Sax] Red powder; [MSDSonline] | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000125 [mmHg] | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-26-6 | |

| Record name | (2,4-Dinitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dinitrophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N39KD7QPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.